2-(2,6-Dimethylpiperidin-1-yl)ethanol
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Overview
Description
2-(2,6-Dimethylpiperidin-1-yl)ethanol is a heterocyclic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound is characterized by a piperidine ring substituted with two methyl groups at positions 2 and 6, and an ethanol group at position 1. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpiperidin-1-yl)ethanol typically involves the reaction of 2,6-dimethylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as potassium hydroxide (KOH), to facilitate the nucleophilic addition of the piperidine nitrogen to the ethylene oxide .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors are often employed to ensure consistent product quality and yield. The final product is purified using techniques like distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylpiperidin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(2,6-dimethylpiperidin-1-yl)acetaldehyde or 2-(2,6-dimethylpiperidin-1-yl)acetone.
Reduction: Formation of 2-(2,6-dimethylpiperidin-1-yl)ethylamine.
Substitution: Formation of 2-(2,6-dimethylpiperidin-1-yl)ethyl chloride or 2-(2,6-dimethylpiperidin-1-yl)ethyl acetate.
Scientific Research Applications
2-(2,6-Dimethylpiperidin-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme kinetics and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylpiperidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. Additionally, it can inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylpiperidin-1-yl)acetic acid
- 2-(2,6-Dimethylpiperidin-1-yl)ethanamine
- 2-(2,6-Dimethylpiperidin-1-yl)ethanone
Uniqueness
2-(2,6-Dimethylpiperidin-1-yl)ethanol is unique due to its specific substitution pattern on the piperidine ring and the presence of an ethanol group. This structural configuration imparts distinct physicochemical properties, making it suitable for specific applications in chemical synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-4-3-5-9(2)10(8)6-7-11/h8-9,11H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBXJPLWOZJAJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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